![molecular formula C18H19NO B12835510 1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)
1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] is a complex organic compound that features a spirocyclic structure, combining a benzofuran and a pyrrolidine ring. This unique arrangement imparts the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between benzylamine and a benzofuran derivative can be catalyzed by a Lewis acid to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This includes ensuring high yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction could produce benzyl-substituted pyrrolidines.
Scientific Research Applications
1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Spiroindoles: Share the spirocyclic structure but with an indole ring instead of benzofuran.
Spirooxindoles: Feature an oxindole ring and are known for their biological activities.
Benzofuran Derivatives: Compounds like benzofuran carboxylic acids and benzofuran aldehydes.
Uniqueness: 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] stands out due to its specific combination of benzofuran and pyrrolidine rings, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1'-benzylspiro[2H-1-benzofuran-3,3'-pyrrolidine] |
InChI |
InChI=1S/C18H19NO/c1-2-6-15(7-3-1)12-19-11-10-18(13-19)14-20-17-9-5-4-8-16(17)18/h1-9H,10-14H2 |
InChI Key |
AEDJAUAHJRJZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12COC3=CC=CC=C23)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)
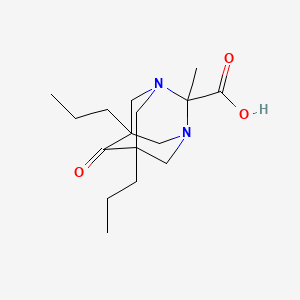

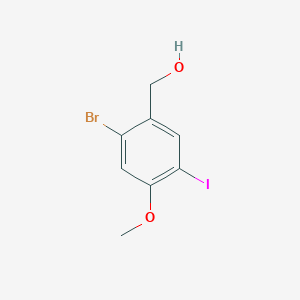
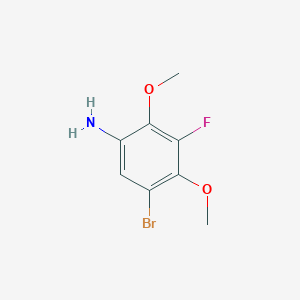
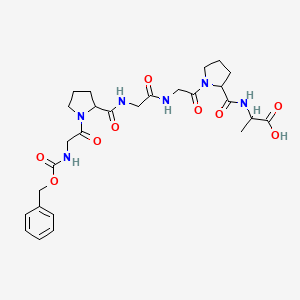
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)
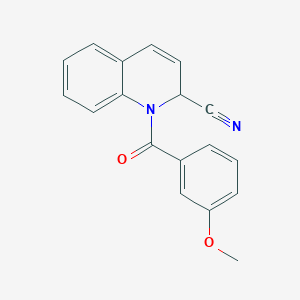
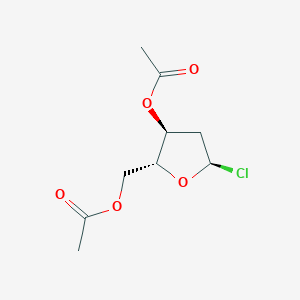
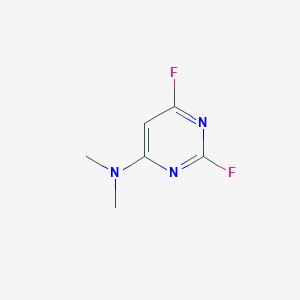

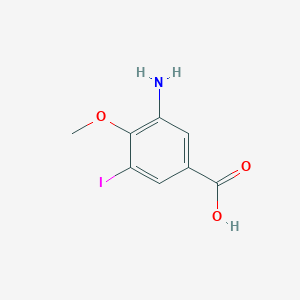
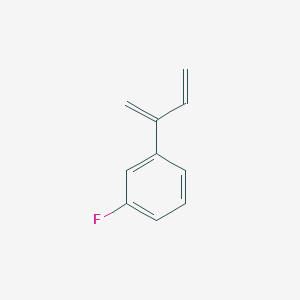
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)
